Methyl 3-(cyclopentylamino)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 171.24 g/mol. This compound features a cyclopentylamino group attached to a propanoate moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. The compound is known for its moderate density of about 1.0 g/cm³ and a boiling point of approximately 256 °C at standard atmospheric pressure .
The synthesis of methyl 3-(cyclopentylamino)propanoate hydrochloride typically involves the following steps:
This multi-step synthesis allows for the fine-tuning of reaction conditions to optimize yield and purity .
Methyl 3-(cyclopentylamino)propanoate hydrochloride has potential applications in:
Interaction studies involving methyl 3-(cyclopentylamino)propanoate hydrochloride are essential for understanding its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures can interact with various receptors, such as serotonin and dopamine receptors, which are crucial in modulating mood and cognition. Detailed pharmacological profiling through binding affinity studies and functional assays would be beneficial to elucidate its mechanism of action .
Methyl 3-(cyclopentylamino)propanoate hydrochloride shares structural similarities with several compounds that feature cyclopentyl or related moieties. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 4-(cyclopropylamino)butanoate | 813429-65-1 | 0.74 |
| (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1085842-51-8 | 0.66 |
| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180196-56-9 | 0.66 |
| Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1398534-59-2 | 0.66 |
| (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 259868-83-2 | 0.87 |
The uniqueness of methyl 3-(cyclopentylamino)propanoate hydrochloride lies in its specific cyclopentyl structure combined with an amino acid-derived propanoate, which may confer distinct biological activities not observed in other similar compounds .